molecular formula C6H12ClNO2 B2542351 2-(2-Aminocyclobutyl)acetic acid;hydrochloride CAS No. 2402839-65-8

2-(2-Aminocyclobutyl)acetic acid;hydrochloride

Cat. No. B2542351
CAS RN: 2402839-65-8
M. Wt: 165.62
InChI Key: HXKJXAFCWYECFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(2-Aminocyclobutyl)acetic acid;hydrochloride” is a chemical compound with the molecular formula C6H12ClNO2 and a molecular weight of 165.62 . It is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H11NO2.ClH/c7-5-1-4(2-5)3-6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H . This indicates that the compound contains a cyclobutyl group attached to an amino group and an acetic acid group. The presence of the hydrochloride indicates that it is a salt, likely formed through the reaction of the acetic acid group with hydrochloric acid.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 165.62 .

Scientific Research Applications

Synthesis and Functionalization

The synthesis and functionalization of 2-(2-Aminocyclobutyl)acetic acid; hydrochloride involve intricate chemical processes that lead to the creation of various compounds. For instance, the hydrochloride of trans-2-(2′-aminocyclohexyloxy)acetic acid was synthesized from trans-2-(2′-azidocyclohexyloxy)acetic acid. This compound was further acylated to produce a range of derivatives, showcasing the versatility of 2-(2-Aminocyclobutyl)acetic acid; hydrochloride in chemical synthesis (Kikelj et al., 1991).

Antioxidant and Enzymatic Inhibition Activities

Research has demonstrated the potential of derivatives of 2-(2-Aminocyclobutyl)acetic acid; hydrochloride in biological applications. For example, a Schiff base ligand derived from the amino acid [1-(aminomethyl)cyclohexyl]acetic acid exhibited significant antioxidant properties and selective xanthine oxidase inhibitory activities. This suggests potential therapeutic applications, particularly in conditions where oxidative stress and enzymatic activity are of concern (Ikram et al., 2015).

Novel Heterocyclic Compounds and Antibacterial Activities

The compound also serves as a precursor for the synthesis of novel heterocyclic compounds with expected antibacterial activities. By utilizing 4-(4-Bromophenyl)-4-oxobut-2-enoic acid, a variety of aroylacrylic acids, pyridazinones, and furanones derivatives were synthesized, indicating the potential for developing new antibacterial agents (El-Hashash et al., 2015).

Enantiomer Synthesis

Efficient routes for the preparation of both enantiomers of cis-(2-aminocyclobutyl)acetic acid highlight the compound's significance in producing conformationally restricted analogues of GABA. Such studies are crucial for developing compounds with potential applications in neuroscience and pharmacology (Awada et al., 2014).

Phytotoxicants and Herbicide Development

Explorations into phytotoxic compounds produced by microorganisms have identified classes such as 2-aminoalk-3-enoic acids, to which 2-(2-Aminocyclobutyl)acetic acid; hydrochloride is related. These studies offer insights into the development of new herbicides, showcasing the agricultural applications of such compounds (Fischer & Belluš, 1983).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(2-aminocyclobutyl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c7-5-2-1-4(5)3-6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXKJXAFCWYECFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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